

Introduction to Transesterification for 1,9-Nonanediol Diacrylate Synthesis

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Compound of Interest

Compound Name: 1,9-Nonanediol diacrylate

Cat. No.: B034821

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Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with another alcohol. In the context of **1,9-nonanediol diacrylate** synthesis, this involves reacting 1,9-nonanediol with an acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. The equilibrium of this reaction is driven forward by the removal of the more volatile alcohol byproduct (e.g., methanol or ethanol).^[1]

This method can be broadly categorized into two main routes: chemical catalysis and enzymatic catalysis. Chemical routes often employ organometallic compounds, such as titanium alkoxides or organotin catalysts, while enzymatic routes utilize lipases for their high selectivity and milder reaction conditions.^{[1][2]}

Chemical Transesterification Routes

Chemical transesterification is a widely used method for the synthesis of acrylate esters. Various catalysts can be employed, with organometallic compounds being particularly effective.

Titanium Alkoxide Catalysis

Titanium alkoxides, such as titanium (IV) isopropoxide or n-butyl titanate, are effective catalysts for the transesterification of alkyl acrylates with alcohols.^{[2][3]} The reaction is typically carried out at elevated temperatures to facilitate the removal of the alcohol byproduct through distillation.^[2] An entraining agent, such as cyclohexane, can be used to aid in the azeotropic removal of the alcohol.^[3] To prevent polymerization of the acrylate monomers, a combination of polymerization inhibitors is often added to the reaction mixture.^[3]

Organotin Catalysis

Organotin compounds, including dibutyltin oxide and dibutyltin diacetate, are also potent catalysts for transesterification reactions.[2][4] These catalysts are known for their high selectivity, which can minimize side reactions.[2] The reaction conditions are similar to those used with titanium catalysts, involving heating to drive off the alcohol byproduct.[2]

Enzymatic Transesterification Routes

Enzymatic transesterification offers a greener alternative to chemical methods, often proceeding under milder conditions and with higher selectivity, which can reduce the formation of byproducts.[1]

Lipase-Catalyzed Synthesis

Lipases, particularly immobilized forms such as *Candida antarctica* lipase B (CALB), are commonly used for the enzymatic synthesis of esters.[5][6] The use of an immobilized enzyme simplifies the purification process as the catalyst can be easily filtered off from the reaction mixture.[5] Enzymatic reactions can be carried out in the presence of an organic solvent or in a solvent-free system.[5] The removal of the alcohol byproduct, often achieved by applying a vacuum, is crucial for driving the reaction towards the formation of the diacrylate.

Quantitative Data Summary

The following tables summarize quantitative data from various sources on the transesterification of diols with acrylates. While specific data for **1,9-nonanediol diacrylate** is limited, the presented data for other diols provides valuable insights into reaction parameters.

Table 1: Chemical Transesterification of Diols with Acrylates

Diol	Acrylate Ester	Catalyst	Catalyst Conc.	Molar Ratio (Acrylate:Diol)	Temp. (°C)	Time (h)	Yield	Reference
1,4-Butane diol	Methyl Acrylate	Zn-based	-	-	-	-	-	[7]
1-methoxy-2-propanol	Ethyl 3-ethoxypropionate	Titanium (IV) isopropoxide	-	2:1	130-140	6	98.8%	[2]
2-octanol	Ethyl acrylate	2-octyl titanate	10^{-3} to 10^{-2} mol per mol of alcohol	-	100-120	-	-	[8]
Alkanols (C3-C24)	Methyl acrylate	Titanium alcoholate	-	-	-	-	>95%	[3]

Table 2: Enzymatic Transesterification of Diols with Acrylates/Acids

Diol	Acyl Donor	Enzyme	Enzyme Conc. (wt%)	Molar Ratio (Acyl Donor: Diol)	Temp. (°C)	Time (h)	Conversion/Yield	Reference
Dilinoleic diol	Diethyl succinate	CALB	-	-	-	-	-	[9]
1,6-Hexane diol	Azelaic Acid	Novozym® 435	5	-	90	-	Mw = 18,346 g/mol	[5]
1,6-Hexane diol	Sebacic Acid	Novozym® 435	5	-	90	-	Mw = 27,121 g/mol	[5]
But-2-yne-1,4-diol	Hexanoic Acid	CALB	-	-	Room Temp.	24	73% (mono & di-ester)	[6]
Polycarbonate diol	Vinyl acrylate	Hydrolase	-	-	Low Temp.	-	High Purity	[1]

Experimental Protocols

The following are detailed, generalized experimental protocols for the chemical and enzymatic synthesis of **1,9-nonanediol diacrylate** via transesterification, based on methodologies reported for similar compounds.

Protocol for Chemical Transesterification using a Titanium Catalyst

This protocol is a generalized procedure based on the transesterification of alcohols with acrylates using titanium alkoxide catalysts.[2][3]

Materials:

- 1,9-Nonanediol
- Methyl acrylate (or Ethyl acrylate)
- Titanium (IV) isopropoxide (or n-butyl titanate)
- Polymerization inhibitor (e.g., hydroquinone, 4-methoxyphenol (MEHQ))
- Entraining agent (e.g., cyclohexane)
- Sodium hydroxide solution (for washing)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

- Round-bottom flask equipped with a magnetic stirrer, a distillation column (e.g., Vigreux or packed column), a condenser, and a collection flask.
- Heating mantle with temperature control.
- Separatory funnel.
- Rotary evaporator.

Procedure:

- **Reaction Setup:** To a round-bottom flask, add 1,9-nonanediol, a molar excess of methyl acrylate (e.g., 2.5 to 4 equivalents), the entraining agent (e.g., cyclohexane), and a polymerization inhibitor.
- **Catalyst Addition:** Add the titanium alkoxide catalyst (e.g., 0.1-1.0 mol% relative to the diol).

- Reaction: Heat the mixture to reflux. The methanol (or ethanol) byproduct will form an azeotrope with the methyl acrylate and/or cyclohexane and will be distilled off. Continue the reaction until no more alcohol is collected in the receiving flask, which indicates the reaction is complete. This can take several hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Wash the mixture with a dilute sodium hydroxide solution to remove any unreacted acrylic acid and the catalyst.
 - Wash with water and then with brine.
 - Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent and excess methyl acrylate under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation or column chromatography to obtain pure **1,9-nonanediol diacrylate**.

Protocol for Enzymatic Transesterification using Immobilized Lipase

This protocol is a generalized procedure based on the lipase-catalyzed synthesis of polyesters and other esters.^{[5][6]}

Materials:

- 1,9-Nonanediol
- Vinyl acrylate (or Ethyl acrylate)

- Immobilized *Candida antarctica* lipase B (e.g., Novozym® 435)
- Organic solvent (optional, e.g., toluene, hexane)
- Molecular sieves (optional, to remove byproduct)

Equipment:

- Round-bottom flask with a magnetic stirrer.
- Vacuum pump and vacuum line.
- Heating system (e.g., oil bath) with temperature control.
- Filtration apparatus.
- Rotary evaporator.

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 1,9-nonanediol and a molar excess of the acrylate ester (e.g., 2.5 to 4 equivalents). If using a solvent, add it at this stage.
- **Enzyme Addition:** Add the immobilized lipase (e.g., 5-10 wt% of the total reactants). Molecular sieves can also be added to help remove the alcohol byproduct.
- **Reaction:** Heat the mixture to a moderate temperature (e.g., 60-90°C) with stirring. Apply a vacuum to the system to facilitate the removal of the alcohol byproduct and drive the reaction to completion. The reaction progress can be monitored by techniques such as TLC or GC. The reaction may take 24-72 hours.
- **Enzyme Removal:** After the reaction is complete, cool the mixture and, if a solvent was used, dilute it with more solvent. Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
- **Purification:**

- Remove the solvent and excess acrylate ester under reduced pressure using a rotary evaporator.
- The resulting crude **1,9-nonanediol diacrylate** can be purified by column chromatography.

Visualizations

Signaling Pathways and Workflows

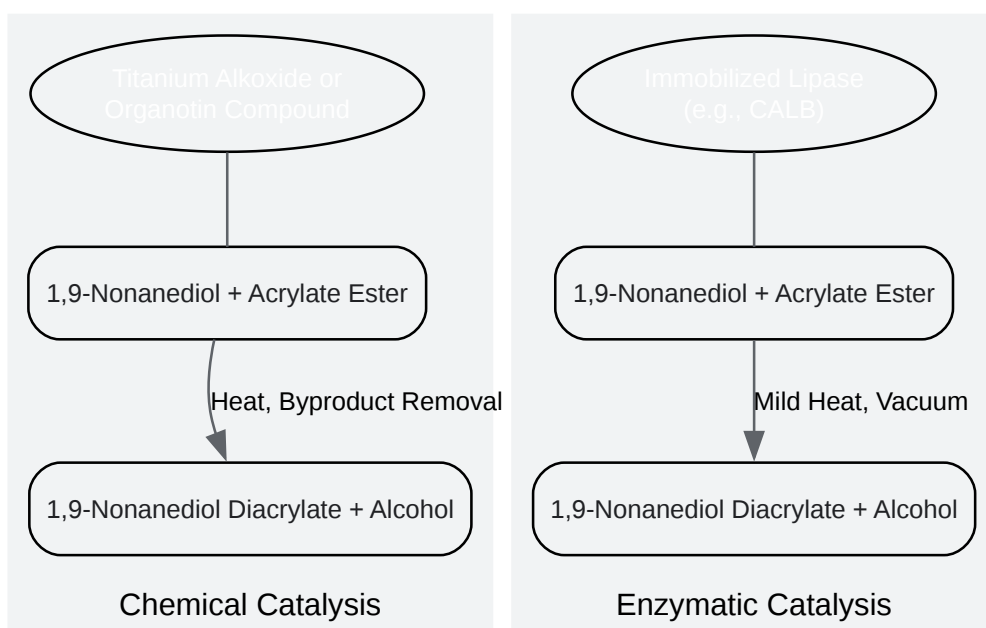


Figure 1: General Transesterification Routes for 1,9-Nonanediol Diacrylate Synthesis

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Caption: General chemical and enzymatic transesterification routes.

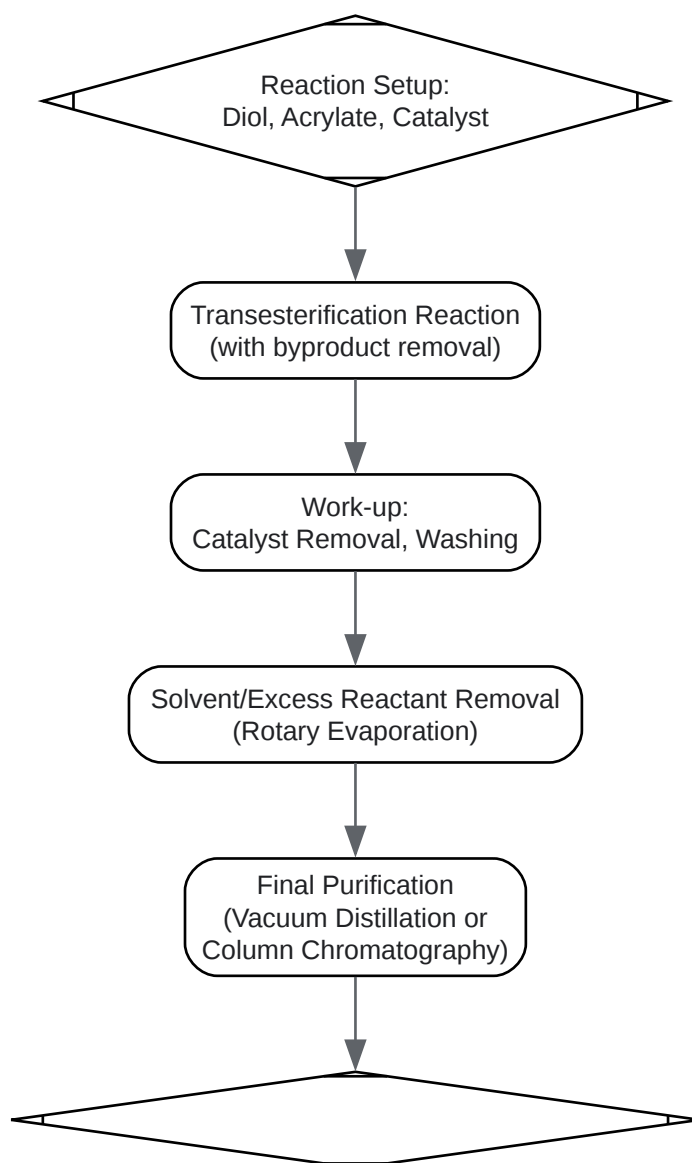


Figure 2: Typical Experimental Workflow for Synthesis and Purification

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